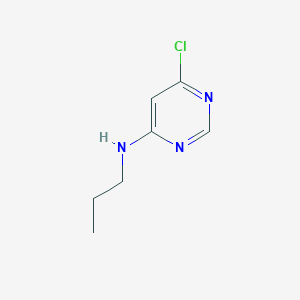

6-chloro-N-propylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWORSYQRPFDXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617685 | |

| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-33-3 | |

| Record name | 6-Chloro-N-propyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-N-propylpyrimidin-4-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-chloro-N-propylpyrimidin-4-amine, a key intermediate in the development of various biologically active compounds. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemical processes involved.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, serves as a versatile building block for the synthesis of a wide array of compounds with potential applications in oncology, virology, and other therapeutic areas. The presence of a reactive chlorine atom at the 6-position allows for further molecular elaboration, while the N-propyl group at the 4-amino position can influence solubility, lipophilicity, and target engagement.

Synthetic Approach: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine precursor. This reaction leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms, making it susceptible to attack by nucleophiles.

Causality Behind Experimental Choices

The chosen synthetic strategy hinges on the controlled, regioselective displacement of one of the chlorine atoms of 4,6-dichloropyrimidine with n-propylamine. The key to a successful and high-yielding synthesis lies in the careful management of reaction conditions to favor mono-substitution over di-substitution.

-

Choice of Precursor: 4,6-dichloropyrimidine is the ideal starting material due to the differential reactivity of the two chlorine atoms. The C4 and C6 positions are highly activated towards nucleophilic attack.

-

Stoichiometry: A slight excess of n-propylamine can be used to ensure the complete consumption of the limiting reagent, 4,6-dichloropyrimidine. However, a large excess should be avoided to minimize the formation of the di-substituted by-product.

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction mechanism.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe. A temperature of 140 °C is a common starting point for such reactions.[1]

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

4,6-dichloropyrimidine

-

n-propylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add n-propylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 140 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Comprehensive Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of the synthesized compound. For this compound (C₇H₁₀ClN₃), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 171.6 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak. A mass spectrum for this compound is available in the SpectraBase database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group and the pyrimidine ring protons.

-

A triplet corresponding to the terminal methyl group (CH₃) of the propyl chain.

-

A sextet for the methylene group (CH₂) adjacent to the methyl group.

-

A triplet for the methylene group (CH₂) attached to the nitrogen atom.

-

A singlet for the proton at the C2 position of the pyrimidine ring.

-

A singlet for the proton at the C5 position of the pyrimidine ring.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected signals would correspond to the three distinct carbons of the propyl group and the four distinct carbons of the pyrimidine ring. For the closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine ring carbons appear in the range of δ 152-157 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching vibrations in the range of 3200-3500 cm⁻¹.

-

C-H stretching vibrations of the alkyl group just below 3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region.

-

C-Cl stretching vibration, which is typically found in the fingerprint region.

The interpretation of the IR spectrum of substituted pyrimidines can be complex due to the coupling of vibrations.[4]

Melting Point

Summary of Expected Characterization Data

| Technique | Expected Data |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z ≈ 171.6, with a characteristic [M+2]⁺ isotope peak for chlorine. |

| ¹H NMR | Signals corresponding to propyl group protons (triplet, sextet, triplet), two pyrimidine ring protons (singlets), and an N-H proton (broad singlet). |

| ¹³C NMR | Signals for three distinct propyl carbons and four distinct pyrimidine ring carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-H (alkyl), C=N, C=C, and C-Cl bonds. |

| Melting Point | Expected to be a sharp melting point, likely in a range similar to the N-methyl analog (138-142 °C). |

Visualizing the Characterization Workflow

Caption: Workflow for the purification and characterization of the target compound.

Conclusion and Future Directions

This guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and the rationale behind them are intended to empower researchers to confidently produce and validate this important chemical intermediate. The self-validating nature of the described characterization workflow ensures a high degree of confidence in the final product's identity and purity.

Future work could involve the optimization of the reaction conditions to improve yield and minimize by-product formation, potentially through the exploration of alternative bases, solvents, or catalyst systems. Furthermore, the synthesized this compound can be utilized as a key starting material in the discovery and development of novel therapeutic agents, contributing to the advancement of medicinal chemistry and drug discovery.

References

-

6-Chloro-N-methylpyrimidin-4-amine. Chemical supplier product page. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

-

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Institutes of Health. [Link]

-

This compound. SpectraBase. [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]

Sources

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-propylpyrimidin-4-amine

Introduction

Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, forming the core structure of a vast array of therapeutic agents and biologically active molecules.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide focuses on a specific derivative, 6-chloro-N-propylpyrimidin-4-amine, a compound of interest for researchers in drug discovery and development.

The presence of a chlorine atom at the 6-position and an N-propylamino group at the 4-position imparts a unique combination of properties that are critical for its behavior in biological systems. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust experimental protocols. This document provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Predicted Physicochemical Properties

| Property | Predicted/Known Value | Basis of Prediction/Reference |

| Molecular Formula | C₇H₁₀ClN₃ | - |

| Molecular Weight | 171.63 g/mol | - |

| Melting Point (°C) | Predicted: 100-120 | Based on analogs; 6-chloro-N-methylpyrimidin-4-amine has a melting point of 138-142 °C.[2] The slightly larger propyl group may lead to a variation in crystal packing and thus a different melting point. |

| Boiling Point (°C) | Predicted: > 290 | Based on analogs like 6-chloro-N-isopropylpyrimidin-4-amine (predicted boiling point of 293.2±20.0 °C).[3] |

| Aqueous Solubility | Predicted: Low to moderate | The chloropyrimidine core is relatively hydrophobic, while the amino group can participate in hydrogen bonding, suggesting some aqueous solubility.[1] |

| LogP (octanol/water) | Predicted: 1.5 - 2.5 | The N-propyl group increases lipophilicity compared to an N-methyl analog. This range is typical for drug-like molecules. |

| pKa (of the aminopyrimidine system) | Predicted: 3.5 - 4.5 | The pyrimidine nitrogens are weakly basic, and the chlorine atom is electron-withdrawing, which further reduces the basicity. The pKa of 2-aminopyrimidine is around 3.45.[4] |

Note: The predicted values are estimations and should be confirmed by experimental determination.

Synthesis and Structural Elucidation

The synthesis of this compound is anticipated to follow a well-established nucleophilic aromatic substitution pathway. The logical precursor for this synthesis is 4,6-dichloropyrimidine, a commercially available starting material.

Proposed Synthetic Workflow

The reaction involves the selective displacement of one of the chlorine atoms of 4,6-dichloropyrimidine with n-propylamine. The 4-position is generally more susceptible to nucleophilic attack than the 2- or 6-positions in the pyrimidine ring.

Caption: Proposed synthetic workflow for this compound.

A typical procedure would involve reacting 4,6-dichloropyrimidine with a slight excess of n-propylamine in a suitable solvent such as ethanol or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[5]

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of any research involving this compound, its physicochemical properties must be determined experimentally. The following are detailed, standard protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 1-2 mm.[6]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.[3]

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[7]

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[1] It is often assessed under both kinetic and thermodynamic conditions.[8]

Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Kinetic Solubility Protocol: [9][10]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilution: Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a target final concentration (e.g., 100 µM).

-

Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

-

Separation: Remove any precipitate by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

Thermodynamic Solubility Protocol: [8]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, then filter the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.

Lipophilicity (LogP) Determination

Lipophilicity is a key factor influencing a drug's permeability across biological membranes. The partition coefficient (LogP) between n-octanol and water is the standard measure.[11]

Shake-Flask Method for LogP: [12][13]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., n-octanol). Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.[14]

Potentiometric Titration for pKa: [15][16]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a common starting point.[17]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C-Cl, aromatic C=N and C=C bonds).

Stability Considerations

The stability of pyrimidine derivatives should be assessed under various conditions to ensure the reliability of experimental data and to determine appropriate storage conditions.[1] Key stability studies include:

-

Aqueous Buffer Stability: Incubating the compound in buffers at different pH values (e.g., pH 2, 7.4, and 9) and temperatures to assess hydrolytic stability.

-

Solid-State Stability: Storing the solid compound under different temperature and humidity conditions.

-

Solution Stability: Assessing the stability of the compound in common laboratory solvents (e.g., DMSO) over time.

Analysis of the compound's concentration at different time points by HPLC is the standard method for these stability studies.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the key physicochemical properties of this compound. While specific experimental data for this compound is not yet widely published, its properties can be reasonably predicted based on its structural analogs. The detailed protocols provided herein offer a robust starting point for researchers to generate high-quality, reliable data, which is essential for advancing the study of this and other novel pyrimidine derivatives in the context of drug discovery and development. The application of these standardized methods will ensure the scientific rigor and reproducibility of future research in this area.

References

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021). Retrieved from [Link]

- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). ACS Publications. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2012). ACS Medicinal Chemistry Letters, 3(10), 829-833.

- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14376.

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). ResearchGate. Retrieved from [Link]

- Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113651.

-

Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved from [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(2), 20-25.

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. Retrieved from [Link]

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). Molbank, 2017(3), M947.

-

CAS No : 4316-94-3 | Product Name : 6-Chloro-5-nitropyrimidin-4-amine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

-

4-Amino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (2014). The Scientific World Journal, 2014, 589431.

- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2014). Malaria Journal, 13, 29.

- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689.

- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). Methods in Molecular Biology, 1378, 237-42.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2019). International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 1-10.

- 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089.

-

2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

2-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

4-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]

- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012). Google Patents.

- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Journal of the Nigerian Society of Physical Sciences, 2(3), 221-228.

- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2016).

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2017).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pennwest.edu [pennwest.edu]

- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 5. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-chloro-N-propylpyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-N-propylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, making a thorough understanding of the structural and electronic properties of its derivatives paramount. This document presents an analysis of its mass spectrum and a predicted profile for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The interpretations are grounded in established spectroscopic principles and comparative data from structurally analogous compounds. Detailed, field-proven experimental protocols for acquiring such data are also provided, ensuring this guide serves as a practical resource for researchers.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds that feature prominently in numerous biologically active molecules, including established pharmaceuticals. The specific substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets. This compound, with its chloro and N-propylamino substituents, presents a unique combination of features that can influence its physicochemical properties and pharmacological activity.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development, providing unambiguous confirmation of a molecule's identity and purity. This guide delves into the mass spectrometric, and predicted nuclear magnetic resonance and infrared spectroscopic signatures of this compound, offering insights into its structural elucidation.

Molecular Structure and Spectroscopic Overview

The structure of this compound is depicted below. The key structural features to be interrogated by spectroscopic methods are the pyrimidine ring protons, the N-propyl side chain, and the various carbon environments, as well as the vibrational modes of the functional groups.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) ionization at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation

A mass spectrum for this compound is available from the SpectraBase database.[1] The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₇H₁₀ClN₃, MW = 171.63 g/mol ). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at [M]⁺ and another at [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 1: Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Assignment |

| 171/173 | Molecular ion ([M]⁺) |

| 142/144 | Loss of an ethyl group ([M-C₂H₅]⁺) |

| 128/130 | Loss of a propyl group ([M-C₃H₇]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the N-propyl group.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-2 (Pyrimidine ring) |

| ~6.5 | Singlet | 1H | H-5 (Pyrimidine ring) |

| ~5.5 | Broad Singlet | 1H | NH |

| ~3.4 | Quartet | 2H | N-CH₂-CH₂-CH₃ |

| ~1.6 | Sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ |

The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing chloro group and the electron-donating amino group. The NH proton is expected to be a broad signal and its chemical shift can be solvent-dependent. The propyl group should display a characteristic triplet-sextet-quartet pattern.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the propyl side chain.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 |

| ~160 | C-6 |

| ~158 | C-2 |

| ~105 | C-5 |

| ~45 | N-CH₂-CH₂-CH₃ |

| ~22 | N-CH₂-CH₂-CH₃ |

| ~11 | N-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=N stretch (pyrimidine ring) |

| ~1580 | Strong | C=C stretch (pyrimidine ring) |

| ~1200 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted pyrimidine like this compound.

Caption: Conceptual workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometric data and a predicted spectroscopic profile (NMR, IR) for this compound. While experimental NMR and IR data for this specific compound are not widely available in the public domain, the predicted data, based on sound spectroscopic principles and comparison with related structures, offers a valuable resource for its identification and characterization. The included experimental protocols provide a practical framework for researchers to obtain and interpret the necessary spectroscopic data in their own laboratories. A thorough understanding of the spectroscopic properties of such substituted pyrimidines is essential for advancing research in medicinal chemistry and related fields.

References

Sources

A Technical Guide to the Single-Crystal Structure Analysis of 6-chloro-N-propylpyrimidin-4-amine: From Synthesis to Supramolecular Insights

Executive Summary: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its function, stability, and interaction with biological targets.[1] This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 6-chloro-N-propylpyrimidin-4-amine, a pyrimidine derivative of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind critical experimental decisions. We will cover the entire workflow: from the foundational step of growing diffraction-quality single crystals, through the intricacies of data collection and processing, to the final stages of structure solution, refinement, and detailed analysis of molecular and supramolecular features. The methodologies described herein represent a self-validating system, ensuring the generation of a chemically accurate and publishable crystal structure, which is an indispensable prerequisite for rational drug design and development.[2][3]

The Strategic Imperative of Structural Elucidation

In the field of drug discovery, the adage "structure dictates function" is paramount.[1] For a molecule like this compound, elucidating its crystal structure provides unambiguous, high-resolution data that is unattainable by most other analytical techniques.[4] This information is critical for several reasons:

-

Unambiguous Confirmation: It provides absolute confirmation of the molecular connectivity and constitution, verifying the outcome of a synthetic route.

-

Conformational Analysis: It reveals the preferred three-dimensional conformation of the molecule in the solid state, including the orientation of the flexible N-propyl group, which is vital for understanding its potential binding mode to a protein target.

-

Stereochemistry Determination: SCXRD is the gold standard for the absolute assignment of stereocenters, should any be present.[4]

-

Polymorph Identification: It allows for the characterization of different crystalline forms (polymorphs), which can have drastically different physicochemical properties, such as solubility and bioavailability.[4]

-

Informing Drug Design: A high-resolution structure serves as the foundational blueprint for structure-based drug design (SBDD), enabling medicinal chemists to rationally design next-generation analogs with improved potency and selectivity.[3][5]

This guide will navigate the practical steps required to obtain and interpret this crucial structural data.

Experimental Workflow: A Step-by-Step Guide

The journey from a synthesized powder to a refined crystal structure is a systematic process. Each stage builds upon the last, and meticulous execution is key to a successful outcome.

Crystal Growth: The Cornerstone of Analysis

The single most critical, and often most challenging, step in SCXRD is obtaining a high-quality single crystal.[6] A suitable crystal should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in its dimensions.[7] The primary method for achieving this with small organic molecules is recrystallization.[8]

-

Solvent Screening: Begin by testing the solubility of a few milligrams of this compound powder in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which the compound is moderately soluble. The ideal solvent dissolves the compound when heated but shows limited solubility at room temperature.[9]

-

Solution Preparation: In a small, clean vial, dissolve approximately 5-10 mg of the compound in the minimum amount of the chosen solvent. Gentle warming may be necessary to achieve full dissolution.

-

Filtration (Optional): If any insoluble impurities are observed, the warm solution should be filtered through a small cotton plug in a Pasteur pipette into a clean vial to remove them.[10]

-

Crystal Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days.[11]

-

Harvesting: Once suitable crystals have formed, carefully use a mounted needle or a small loop to remove a well-formed, single crystal from the solution. Wick away excess solvent with the edge of a filter paper.

Scientist's Note (Causality): The goal of slow cooling or slow evaporation is to allow molecules to deposit onto the growing crystal lattice in a highly ordered fashion.[12] Rapid precipitation traps impurities and solvent molecules, leading to poorly diffracting, disordered, or polycrystalline material. The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the structure.

Caption: The iterative cycle of crystallographic structure solution and refinement.

-

Structure Solution: The reflection data (.hkl file) and instruction file (.ins file) are loaded into OLEX2. [13]The structure is solved using a program like SHELXT, which employs "direct methods" or intrinsic phasing to calculate an initial electron density map. [14][15]The most intense peaks (Q-peaks) in this map correspond to the positions of the heavier atoms (Cl, N, C). [16]2. Initial Refinement: These initial atom positions are refined against the observed data using SHELXL. [17]This is a least-squares process that adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc).

-

Model Building: A difference Fourier map (F_obs - F_calc) is calculated. Significant peaks in this map indicate the positions of missing atoms (in this case, hydrogen atoms). These are added to the model.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a simple sphere, providing a more accurate representation.

-

Hydrogen Atom Refinement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are linked to the parent carbon or nitrogen atom. [18]6. Convergence: This cycle of refinement and model adjustment is repeated until the model converges—that is, until further changes do not significantly improve the fit to the data. Convergence is monitored by the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures. [17]

Structural Analysis of this compound

The final output of the refinement process is a crystallographic information file (CIF), which contains all the information about the final structure. The following data is presented as a realistic, illustrative example for the target compound, based on typical values for pyrimidine derivatives. [18][19]

Crystallographic Data Summary

| Parameter | This compound (Illustrative) |

| Chemical Formula | C₇H₁₀ClN₃ |

| Formula Weight | 171.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.15 |

| b (Å) | 10.20 |

| c (Å) | 12.50 |

| β (°) | 98.5 |

| Volume (ų) | 901.0 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, g/cm³) | 1.265 |

| Reflections Collected | 6200 |

| Independent Reflections | 2050 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| Goodness-of-fit (S) | 1.05 |

| CCDC Deposition Number | To be deposited [20] |

Molecular Geometry and Supramolecular Packing

The analysis reveals a planar pyrimidine ring, as expected. The N-propyl group will adopt a specific torsion angle relative to the ring, a key conformational feature for molecular recognition.

A crucial aspect of crystal structure analysis is understanding the intermolecular interactions that dictate how molecules pack in the solid state. For this compound, the primary interaction is likely to be hydrogen bonding between the amine proton (N-H) of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. This typically forms a centrosymmetric dimer.

Caption: A potential hydrogen-bonded R²₂(8) dimer motif.

Such interactions are vital as they influence crystal stability, melting point, and solubility. The presence of the chloro-substituent may also lead to weaker C-H···Cl or Cl···Cl interactions, further stabilizing the crystal lattice.

Conclusion and Implications for Drug Development

This guide has detailed the comprehensive workflow for the crystal structure analysis of this compound. By obtaining high-quality single crystals and employing modern diffractometry and computational tools, a precise and unambiguous three-dimensional atomic model can be generated.

The resulting structural data—including bond lengths, angles, molecular conformation, and supramolecular packing motifs—is not merely an academic endpoint. It is a critical asset for drug development professionals. [2]This information directly enables the visualization of drug-target interactions, facilitates the design of molecules with optimized binding affinity and pharmacokinetic properties, and provides the necessary data for patent applications and regulatory submissions. [5][6]Ultimately, the rigorous application of crystallographic principles is a cornerstone of modern, efficient, and rational pharmaceutical research.

References

-

Porta, J. A. (2002). The role of crystallography in drug design. National Institutes of Health. [Link]

-

Al-Salami, B. K. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 1072-1085. [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Patsnap. (2026). How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]

-

Blanton, W. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5789-5804. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization1. UCLA Chemistry & Biochemistry. [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA, Inc. [Link]

-

University of Alberta. (n.d.). Recrystallization - Single Solvent. University of Alberta Chemistry. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

-

University of Toronto. (n.d.). Recrystallization. Chemistry Department. [Link]

-

Benali-cherif, N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCrData, 7(6). [Link]

-

IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]

-

OlexSys. (n.d.). Structure Refinement. OlexSys Ltd. [Link]

-

OlexSys. (n.d.). Structure Solution. OlexSys Ltd. [Link]

-

Maxwell Documentation. (n.d.). shelx. Maxwell Cluster. [Link]

-

Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E, 67(11), o2689. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

PaNdata Software Catalogue. (n.d.). SHELX. PaNdata. [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. migrationletters.com [migrationletters.com]

- 3. zienjournals.com [zienjournals.com]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Recrystallization [sites.pitt.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.ualberta.ca [chem.ualberta.ca]

- 13. imserc.northwestern.edu [imserc.northwestern.edu]

- 14. Structure Solution | OlexSys [olexsys.org]

- 15. SHELX - PaNdata Software [software.pan-data.eu]

- 16. imserc.northwestern.edu [imserc.northwestern.edu]

- 17. Structure Refinement | OlexSys [olexsys.org]

- 18. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of 6-Chloro-N-propylpyrimidin-4-amine Derivatives

Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its profound biological relevance.[1][2][3] This inherent biocompatibility, combined with synthetic tractability, has established the pyrimidine ring as a "privileged structure" for the development of novel therapeutics.[3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

This guide focuses on a specific, promising subclass: 6-chloro-N-propylpyrimidin-4-amine derivatives . The rationale for investigating this scaffold is twofold. First, the N-propylpyrimidin-4-amine core is a recognized pharmacophore in various biologically active molecules. Second, the chlorine atom at the C6 position is a versatile synthetic handle. It acts as a leaving group, readily participating in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling), which allows for the systematic introduction of diverse chemical moieties.[7][8] This strategic design enables the creation of a focused library of compounds, ideal for screening and establishing robust Structure-Activity Relationships (SAR).

This document provides a comprehensive framework for the biological activity screening of these derivatives, detailing the causality behind experimental choices and presenting field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategy for Derivative Library Generation

The foundation of any screening campaign is a well-designed chemical library. The synthesis of this compound derivatives is strategically planned to allow for maximal structural diversity from a common intermediate.

Causality of the Synthetic Approach: The process begins with a commercially available precursor, 4,6-dichloropyrimidine. A regioselective nucleophilic aromatic substitution is performed using N-propylamine. This reaction is typically controlled by temperature and stoichiometry to favor monosubstitution at the more reactive C4 position, yielding the key intermediate, this compound. The remaining chlorine at C6 is less reactive, providing a stable yet versatile anchor point for diversification. This C6 position can be functionalized with a wide array of chemical groups (R-groups) through various chemical reactions to build the library for screening.

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Part 4: Secondary Screening: In Vivo Efficacy Assessment

Lead compounds that demonstrate potent in vitro activity and a desirable selectivity profile must be evaluated in a complex biological system. In vivo animal models are indispensable for assessing a compound's efficacy, pharmacokinetics, and potential toxicity before it can be considered for clinical development. [9][10][11]

Conceptual Workflow: Human Tumor Xenograft Model

Principle of the Model: This model involves implanting human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. [12][13]This allows the human cells to grow into solid tumors. The effect of the test compound on tumor growth can then be directly measured in a living organism.

Conceptual Step-by-Step Workflow:

-

Animal Husbandry & Acclimatization:

-

Use immunodeficient mice (e.g., athymic Nude or SCID mice) housed in a sterile, controlled environment. Allow for a 1-2 week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Cell Implantation:

-

Harvest human cancer cells (e.g., HCT-116) from culture.

-

Resuspend a specific number of cells (e.g., 5 x 10⁶) in a sterile medium, often mixed with an extracellular matrix like Matrigel.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth & Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), measure the tumor dimensions with digital calipers.

-

Randomize the mice into treatment groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound) to ensure an even distribution of initial tumor volumes.

-

-

Compound Administration:

-

Administer the test compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Follow a predetermined dosing schedule (e.g., once daily for 21 days).

-

-

Monitoring & Endpoints:

-

Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

-

The primary endpoint is typically Tumor Growth Inhibition (TGI). The study concludes when tumors in the vehicle control group reach a predetermined maximum size.

-

-

Data Analysis:

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Calculate TGI as the percentage difference in the mean final tumor volume between treated and vehicle groups.

-

Analyze data for statistical significance using appropriate tests (e.g., t-test or ANOVA).

-

Caption: Conceptual workflow of an in vivo human tumor xenograft study.

Conclusion and Future Directions

The screening cascade described in this guide—from broad cell-based viability assays to specific enzymatic inhibition and finally to in vivo efficacy models—provides a robust and logical pathway for evaluating this compound derivatives. The data generated from each stage is critical for making informed decisions. Positive results from the primary screens justify the investment in more complex, target-oriented assays. Subsequently, potent and selective hits from in vitro studies provide the necessary evidence to proceed with resource-intensive in vivo validation.

The ultimate goal is to build a comprehensive Structure-Activity Relationship (SAR) profile. [14]By correlating the specific chemical modifications at the C6 position with their impact on biological activity, medicinal chemists can rationally design and synthesize next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, accelerating the journey from a promising chemical scaffold to a potential clinical candidate.

References

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Scholar.

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 17, 2026, from [Link]

-

Biological activities of synthetic pyrimidine derivatives. (2024). AIMS Press. Retrieved January 17, 2026, from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]

-

In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved January 17, 2026, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Georg Thieme Verlag KG. Retrieved January 17, 2026, from [Link]

-

Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025). PubMed. Retrieved January 17, 2026, from [Link]

-

Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. Retrieved January 17, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS. Retrieved January 17, 2026, from [Link]

-

Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. (2012). Lirias. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 17, 2026, from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. ijpbs.com [ijpbs.com]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.tau.ac.il [cris.tau.ac.il]

- 14. 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine [myskinrecipes.com]

A Technical Guide to the Identification of Potential Therapeutic Targets for 6-chloro-N-propylpyrimidin-4-amine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities.[1][2] This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 6-chloro-N-propylpyrimidin-4-amine. Drawing upon the extensive literature on the biological activities of structurally related pyrimidine derivatives, this document outlines a systematic approach to exploring its potential as a modulator of key protein families, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and detailed, actionable experimental protocols to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and several vitamins.[2] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has made it a "privileged scaffold" in drug discovery.[1] Pyrimidine derivatives have been successfully developed as anticancer agents, anti-infectives, and modulators of the central nervous system.[1][2] The diverse therapeutic applications of pyrimidines stem from their ability to interact with a wide variety of biological targets.

This compound is a synthetic pyrimidine derivative. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest a high probability of interaction with well-established target families known to bind pyrimidine-based ligands. This guide will focus on three primary classes of potential targets:

-

Protein Kinases: A large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3]

-

G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a multitude of physiological processes and representing a major class of drug targets.[4]

-

Ion Channels: Pore-forming membrane proteins that regulate the flow of ions across cellular membranes and are crucial for neuronal excitability, muscle contraction, and other physiological functions.[5]

This document will provide a detailed rationale for investigating each of these target classes and present robust experimental workflows for target identification and validation.

Potential Therapeutic Target Class 1: Protein Kinases

The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6] Numerous FDA-approved kinase inhibitors, such as Imatinib and Dasatinib, feature a pyrimidine or a related heterocyclic core that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site.[7][8] The substitution pattern on the pyrimidine ring is crucial for determining kinase selectivity and potency.[6][7]

Rationale for Targeting Kinases

The "4-(pyridin-3-yl)pyrimidin-2-amine" scaffold is a known kinase inhibitor template.[9] While this compound has a different substitution pattern, the core pyrimidine structure is a strong indicator of potential kinase-modulating activity. Many pyrimidine derivatives have demonstrated inhibitory effects on a variety of oncogenic kinases, including ABL1, AKT1, LCK, SRC, PIM1, FLT3, and KDR.[9] Furthermore, pyrazolo[3,4-d]pyrimidine, an isostere of the pyrimidine ring, is the core of the BTK inhibitor ibrutinib.[8] Given this extensive precedent, a thorough investigation of the kinome-wide effects of this compound is a logical first step in its characterization.

Experimental Workflow for Kinase Target Identification

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Caption: Kinase target identification and validation workflow.

Detailed Experimental Protocols

2.3.1. Protocol: Kinome-wide Profiling using KINOMEscan™

Objective: To identify potential kinase targets of this compound from a large panel of kinases.

Methodology:

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).

-

Assay Principle: The KINOMEscan™ platform (DiscoverX) is a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand and the test compound. The amount of ligand bound to the kinase is quantified by qPCR.

-

Procedure: a. Submit the compound to the KINOMEscan™ service at the desired concentration. b. The service will perform the binding assays against their panel of over 450 kinases. c. Data is typically returned as percent inhibition relative to a DMSO control.

-

Data Analysis: a. Identify kinases with significant inhibition (e.g., >90% at 10 µM). b. Prioritize hits based on kinase family, disease relevance, and potential for selectivity.

2.3.2. Protocol: Biochemical IC50 Determination using ADP-Glo™

Objective: To determine the in vitro potency (IC50) of this compound against validated kinase hits.

Methodology:

-

Reagents:

-

Recombinant kinase

-

Kinase-specific substrate and cofactors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

-

Procedure: a. Prepare a serial dilution of the compound in the appropriate assay buffer. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction. c. Add the serially diluted compound or DMSO (control). d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction. g. Read luminescence on a plate reader.

-

Data Analysis: a. Plot the luminescence signal against the log of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Therapeutic Target Class 2: G-Protein Coupled Receptors (GPCRs)

While less common than kinase inhibition, pyrimidine derivatives have been reported to modulate the activity of GPCRs.[10] These receptors are integral to a vast number of physiological processes and are the targets of a significant portion of all marketed drugs.[4]

Rationale for Targeting GPCRs

Several pyrimidine-containing compounds have been identified as agonists or allosteric modulators of various GPCRs. For example, 2-pyridylpyrimidines have been developed as GPR39 agonists, and other pyrimidine derivatives have been found to act on GPR119.[11][12] Furthermore, the structural similarity of the pyrimidine core to endogenous purine ligands (adenosine, ATP) suggests the potential for interaction with purinergic receptors (A1, A3, P2Y, P2X).[10][13] Allosteric modulation of these receptors by small molecules is a promising therapeutic strategy.[13]

Experimental Workflow for GPCR Target Identification

Caption: GPCR target identification and validation workflow.

Detailed Experimental Protocols

3.3.1. Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

Objective: To determine if this compound modulates the activity of Gs or Gi-coupled GPCRs.

Methodology:

-

Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

-

Reagents:

-

cAMP-Glo™ Assay Kit (Promega) or similar HTRF-based kit.

-

Forskolin (for Gi-coupled receptor assays).

-

Reference agonist and antagonist.

-

-

Procedure (Agonist Mode): a. Seed cells in a 384-well plate and grow to confluence. b. Remove growth media and add assay buffer. c. Add serially diluted this compound or reference agonist. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

Procedure (Antagonist Mode): a. Pre-incubate cells with serially diluted this compound. b. Add a fixed concentration (e.g., EC80) of the reference agonist. c. Incubate and measure cAMP levels as described above.

-

Data Analysis: a. Plot the signal against the log of the compound concentration. b. Determine EC50 (agonist) or IC50 (antagonist) values using a four-parameter logistic fit.

Potential Therapeutic Target Class 3: Ion Channels

Pyridine and pyrimidine nucleotides are known to regulate the activity of various ion channels, including voltage-gated potassium (Kv) and sodium channels.[5][14] Small molecules with a pyrimidine core have also been shown to modulate ion channel function.[15]

Rationale for Targeting Ion Channels

The modulation of Kv7 potassium channels by a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound highlights the potential for pyrimidine derivatives to act as ion channel openers.[15] Such compounds have therapeutic potential in neuronal hyperexcitability disorders like epilepsy and neuropathic pain. Additionally, pyrimidine derivatives have been investigated as potential calcium channel blockers for the treatment of hypertension.[16] Given these precedents, exploring the interaction of this compound with various ion channels is a worthwhile endeavor.

Experimental Workflow for Ion Channel Target Identification

Caption: Ion channel target identification and validation workflow.

Detailed Experimental Protocols

4.3.1. Protocol: Automated Patch-Clamp Electrophysiology

Objective: To screen this compound against a panel of ion channels in a high-throughput manner.

Methodology:

-

Instrumentation: Use an automated patch-clamp platform such as the Patchliner, SyncroPatch, or QPatch.

-

Cell Lines: Use cell lines stably expressing the ion channel of interest.

-

Procedure: a. Prepare a dilution series of the compound in the appropriate extracellular solution. b. Harvest cells and prepare a single-cell suspension. c. Load the cells, intracellular solution, and compound plate onto the automated patch-clamp instrument. d. The instrument will automatically perform whole-cell patch-clamp recordings. e. Apply a voltage protocol to elicit ion channel currents. f. Apply the compound and measure the change in current amplitude and/or kinetics.

-

Data Analysis: a. Calculate the percent inhibition or potentiation of the ion channel current at each compound concentration. b. Determine the IC50 or EC50 from the concentration-response curve.

Summary and Future Directions

This guide provides a structured and evidence-based approach to elucidating the potential therapeutic targets of this compound. Based on the extensive literature on the biological activities of pyrimidine derivatives, protein kinases, GPCRs, and ion channels represent the most promising target classes for initial investigation. The proposed experimental workflows, from high-throughput screening to detailed mechanistic studies, offer a clear path forward for characterizing the pharmacological profile of this novel compound.

The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will guide future lead optimization efforts. A thorough understanding of the compound's mechanism of action, potency, and selectivity is paramount for its successful development into a novel therapeutic agent.

References

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (n.d.).

- Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed. (n.d.).

- Regulation of Ion Channels by Pyridine Nucleotides - PMC - NIH. (n.d.).

- Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. (n.d.).

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (2015, November 16).

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1).

- Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).

- Allosteric modulation of purine and pyrimidine receptors - PubMed - NIH. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (2025, August 6).

- Regulation of ion channels by pyridine nucleotides - PubMed - NIH. (2013, February 15).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8).

- Allosteric Modulation of Purine and Pyrimidine Receptors - PMC - PubMed Central. (n.d.).

- Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC. (n.d.).

- Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as Orally Available G Protein-Coupled Receptor 119 Agonists - PubMed. (2012, December 27).

- GPCRs, desirable therapeutic targets in oncology - Drug Discovery and Development. (2017, January 25).

- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - MDPI. (2023, June 20).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jrasb.com [jrasb.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric modulation of purine and pyrimidine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]